(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol
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Overview
Description
®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol is a chiral compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, often involving green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazopyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the imidazopyridine ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of imidazopyridines are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Pyridine derivatives: These compounds have a pyridine ring and can show similar chemical reactivity.
Uniqueness
®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both imidazole and pyridine rings, which can confer distinct biological and chemical properties.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H14N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6-7,12H,2-5H2,1H3/t7-/m1/s1 |
InChI Key |
SJNNSBRZGMIVEM-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CN2CCCCC2=N1)O |
Canonical SMILES |
CC(C1=CN2CCCCC2=N1)O |
Origin of Product |
United States |
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